N-(tert-butoxycarbonyl)leucylleucine

Description

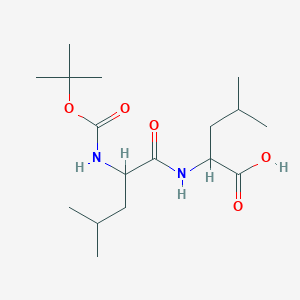

N-(tert-Butoxycarbonyl)leucylleucine (Boc-Leu-Leu-OH) is a dipeptide derivative in which the α-amino group of the N-terminal leucine residue is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely utilized as an intermediate in solid-phase peptide synthesis (SPPS) due to the Boc group’s stability under basic conditions and its selective removal under acidic conditions (e.g., trifluoroacetic acid) . The hydrophobic leucine residues contribute to the compound’s low solubility in aqueous media, making it suitable for organic-phase reactions.

Properties

IUPAC Name |

4-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N2O5/c1-10(2)8-12(19-16(23)24-17(5,6)7)14(20)18-13(15(21)22)9-11(3)4/h10-13H,8-9H2,1-7H3,(H,18,20)(H,19,23)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTNVAYSJPRTLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction with Di-tert-butyl Dicarbonate (Boc₂O)

Di-tert-butyl dicarbonate (Boc₂O) is the most widely used reagent for Boc protection. A study by demonstrated that Boc₂O reacts efficiently with leucine in the presence of a yttrium-based catalyst, achieving yields exceeding 90% under mild conditions. The reaction proceeds via nucleophilic attack of the amino group on the activated carbonyl of Boc₂O, releasing carbon dioxide and tert-butanol as byproducts.

Key Reaction Conditions:

- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

- Catalyst: Yttrium triflate (20 wt%)

- Temperature: 25°C

- Time: 3–6 hours

This method is favored for its simplicity and scalability, though it requires careful control of moisture to prevent hydrolysis of Boc₂O.

Thiocarbonate-Mediated Protection

An alternative approach described in employs O-tert-butyl S-phenyl thiocarbonate as the Boc source. This method involves reacting the thiocarbonate with leucine in the presence of a tertiary amine base (e.g., triethylamine or 1,1,3,3-tetramethylguanidine). The thiocarbonate acts as an electrophilic agent, transferring the Boc group to the amino group while generating thiophenol as a byproduct.

Optimized Parameters:

- Solvent: Dimethyl sulfoxide (DMSO)

- Base: 1,1,3,3-Tetramethylguanidine (2.5 equiv)

- Temperature: 60–85°C

- Time: 2–4 hours

Post-reaction oxidation with hydrogen peroxide ensures complete removal of residual thiophenol, enhancing product purity.

Comparative Analysis of Boc Protection Methods

The table below summarizes the efficiency of both methods:

| Method | Yield | Reaction Time | Byproduct Handling |

|---|---|---|---|

| Boc₂O + Yttrium Catalyst | 92% | 3–6 hours | Minimal (CO₂, t-BuOH) |

| Thiocarbonate + Base | 84% | 2–4 hours | Requires oxidation |

The Boc₂O method is generally preferred for its higher yield and simpler workup, while the thiocarbonate route offers faster kinetics in polar aprotic solvents.

Coupling Strategies for Leucylleucine Formation

Following Boc protection, the second leucine residue is coupled to the N-protected intermediate. Two coupling reagents dominate the literature: carbodiimides and phosphonium salts.

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used with hydroxybenzotriazole (HOBt) as an additive to suppress racemization. A protocol from achieved 85% yield for Boc-Leu-Leu-OH using EDC/HOBt in ionic liquid solvents.

Typical Conditions:

- Solvent: [emim][Boc-Ala] (ionic liquid)

- Coupling Agent: EDC (1.2 equiv)

- Additive: HOBt (1.1 equiv)

- Temperature: 25°C

- Time: 12–24 hours

Ionic liquids reduce epimerization risk compared to traditional solvents like DMF.

Phosphonium Salt Activation

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) offer rapid activation. The patent reported a 78% yield using PyBOP with DIEA in dichloromethane, though epimerization reached 18%.

Critical Parameters:

- Solvent: Dichloromethane

- Coupling Agent: PyBOP (1.5 equiv)

- Base: DIEA (3.0 equiv)

- Time: 1–2 hours

While faster, this method necessitates stringent temperature control to minimize racemization.

Purification and Analytical Characterization

Crude Boc-Leu-Leu-OH requires purification via recrystallization or chromatography.

Recrystallization

Ethyl acetate/hexane mixtures are effective for removing unreacted starting materials. The product from was purified via sequential extraction with ethyl acetate, dried over MgSO₄, and crystallized at −20°C, yielding 84% pure product.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves Boc-Leu-Leu-OH from impurities. The PMC study achieved >99% purity using a 70:30 acetonitrile/water mobile phase.

Spectroscopic Validation

- ¹H NMR (CDCl₃): δ 1.40 (s, 9H, Boc CH₃), 1.65 (m, 6H, Leu side chains), 4.30 (m, 1H, α-CH).

- Mass Spectrometry : [M+H]⁺ = 317.2 m/z (calculated for C₁₆H₂₉N₂O₅).

Case Studies and Industrial Applications

Large-Scale Synthesis

A scaled-up process in produced 16 g of Boc-Leu-Leu-OH using thiocarbonate protection and PyBOP coupling, demonstrating feasibility for industrial applications.

Peptide Drug Intermediate

Boc-Leu-Leu-OH serves as a key intermediate in antiviral peptides, as noted in, where its incorporation into larger chains improved metabolic stability.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. For example:

textBoc-Leu-Leu-OH → Leu-Leu-OH + CO₂ + tert-butanol

Conditions and Outcomes:

| Reagent | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| TFA (50% v/v) | DCM | 0–25°C | 1–2 hr | >95% | |

| HCl (4 M) | Dioxane | 25°C | 30 min | 90% |

Alternative methods include oxalyl chloride–methanol systems, which generate HCl in situ for mild deprotection without side reactions like N-acylurea formation .

Carboxyl Group Activation and Substitution

The carboxyl group undergoes condensation reactions with alcohols or amines to form esters or amides. A common protocol involves carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and activators like HOBt (hydroxybenzotriazole):

Example Reaction:

textBoc-Leu-Leu-OH + ROH → Boc-Leu-Leu-OR (ester)

| Reagent System | Solvent | Reaction Time | Yield | Notes | Source |

|---|---|---|---|---|---|

| EDC/HOBt | DCM | 16 hr | 85% | Avoids racemization | |

| DCC/DMAP | THF | 12 hr | 78% | Scalable for bulk |

For sterically hindered substrates, mixed anhydride methods (e.g., isobutyl chloroformate) improve yields .

Peptide Coupling Reactions

Boc-Leu-Leu-OH serves as a building block in solid-phase peptide synthesis (SPPS). Its Boc group prevents unwanted side reactions during elongation:

Mechanism:

-

Deprotection : Remove Boc with TFA.

-

Activation : Carboxyl group activated via EDC/HOBt.

-

Coupling : React with free amine of another amino acid.

| Step | Typical Conditions | Efficiency | Source |

|---|---|---|---|

| Deprotection | 50% TFA in DCM, 1 hr | >98% | |

| Activation | EDC (1.2 eq), HOBt (1.1 eq) | 95% | |

| Coupling | DIPEA, DMF, 2 hr | 89% |

Competing pathways, such as oxazolone formation, are suppressed due to Boc’s steric bulk .

Thermal Rearrangements

Under high temperatures (>100°C), Boc-protected amino acids may undergo Curtius-like rearrangements, forming isocyanate intermediates. For Boc-Leu-Leu-OH:

textBoc-Leu-Leu-OH → Leu-Leu-NCO + CO₂ + tert-butanol

| Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| Toluene, 110°C, 6 hr | Isocyanate derivative | 62% | Requires inert atmosphere |

These intermediates react with nucleophiles (e.g., water, amines) to yield ureas or carbamates .

Side Reactions and Mitigation

Scientific Research Applications

Chemistry: N-(tert-butoxycarbonyl)leucylleucine is widely used in peptide synthesis as a protecting group for amines. It allows for the selective protection and deprotection of amino groups, facilitating the synthesis of complex peptides .

Biology and Medicine: In biological research, this compound is used to study protein structure and function. It is also employed in the synthesis of peptide-based drugs and biomolecules .

Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and other therapeutic agents. It is also used in the synthesis of various fine chemicals and intermediates .

Mechanism of Action

The mechanism of action of N-(tert-butoxycarbonyl)leucylleucine primarily involves the protection and deprotection of amino groups. The Boc group protects the amino group from unwanted reactions during synthesis. When deprotection is required, the Boc group is removed under acidic conditions, revealing the free amino group for further reactions . This process is crucial in multi-step synthesis, allowing for the selective modification of specific functional groups without affecting others .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(tert-butoxycarbonyl)leucylleucine with structurally or functionally related compounds, emphasizing synthesis methods, solubility, and analytical data derived from the evidence:

Key Findings:

Protecting Group Stability : Boc-protected compounds (e.g., Boc-Leu-Leu-OH, Boc-L-isoleucine) exhibit superior acid-lability compared to methoxycarbonyl derivatives, which require harsher conditions for deprotection .

Solubility Trends : Boc-Leu-Leu-OH’s hydrophobicity contrasts with the moderate solubility of methoxycarbonyl-phenylalanine esters in polar aprotic solvents .

Synthetic Utility : Boc-Leu-Leu-OH’s synthesis likely mirrors Boc-L-leucinal methods, involving carbodiimide-mediated coupling, whereas glycine N-carboxyanhydride prioritizes rapid polymerization .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing N-(tert-butoxycarbonyl)leucylleucine?

- Methodological Answer : The synthesis typically involves a stepwise peptide coupling strategy. First, protect the amine group of leucine using the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate in a basic medium (e.g., aqueous sodium bicarbonate). Next, activate the carboxyl group of Boc-leucine using coupling reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous DMF or dichloromethane. Finally, couple the activated Boc-leucine with the free amine of leucine under inert conditions. Monitor reaction progress via TLC or HPLC to ensure completion .

Q. How can researchers purify this compound to >95% purity?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) for purification. Alternatively, flash chromatography on silica gel with a mobile phase of ethyl acetate/hexane (3:7) can isolate the compound. Confirm purity via NMR (e.g., absence of splitting in tert-butyl protons at δ 1.4 ppm) and mass spectrometry (expected [M+H]+ ion at m/z 329.2) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Combine NMR (¹H and ¹³C) to confirm backbone structure and Boc-group integrity. IR spectroscopy can validate carbonyl stretches (~1680 cm⁻¹ for the Boc group). Mass spectrometry (ESI-MS or MALDI-TOF) is essential for molecular weight confirmation. For stereochemical purity, use chiral HPLC with a cellulose-based column and isocratic elution .

Advanced Research Questions

Q. How does the stability of this compound vary under acidic vs. basic conditions?

- Methodological Answer : Perform accelerated stability studies by dissolving the compound in buffers of varying pH (e.g., pH 2–10) and incubating at 25°C and 40°C. Monitor degradation via HPLC every 24 hours. The Boc group is labile under acidic conditions (e.g., TFA), while basic conditions may hydrolyze the peptide bond. Quantify degradation products (e.g., free leucine) using LC-MS/MS .

Q. What strategies mitigate racemization during the synthesis of this compound?

- Methodological Answer : Racemization occurs during carboxyl activation. Use low-temperature coupling (0–4°C) and minimize reaction time. Replace DCC with less basic coupling agents like HATU or PyBOP. Confirm enantiomeric purity via circular dichroism (CD) spectroscopy or Marfey’s reagent derivatization followed by HPLC .

Q. How can researchers resolve contradictory solubility data reported for this compound?

- Methodological Answer : Discrepancies may arise from varying experimental conditions (e.g., solvent polarity, temperature). Conduct systematic solubility tests in DMSO, DMF, and aqueous buffers (pH 4–7) using UV-Vis spectroscopy (λ = 220 nm for peptide bonds). Correlate results with Hansen solubility parameters to identify optimal solvents for specific applications .

Q. What in vitro assays are suitable for studying the biological interactions of this compound?

- Methodological Answer : Use surface plasmon resonance (SPR) to assess binding affinity to target proteins (e.g., peptidases). For cellular uptake studies, label the compound with a fluorescent tag (e.g., FITC) and analyze via confocal microscopy. Evaluate metabolic stability in liver microsomes using LC-MS to quantify intact compound over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.